2-Methylpiperidin-1-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

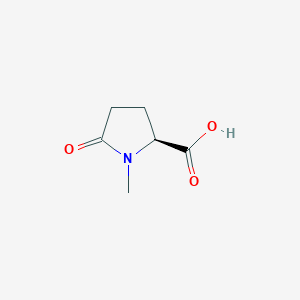

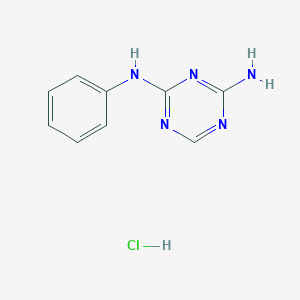

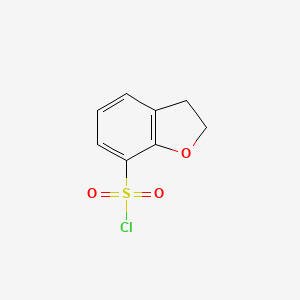

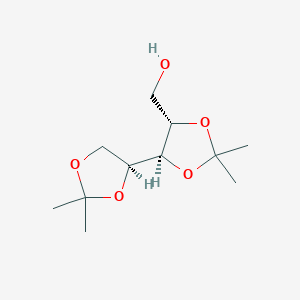

2-Methylpiperidin-1-amine is a chemical compound with the CAS Number: 21399-44-0 . It has a molecular weight of 114.19 and its IUPAC name is 2-methyl-1-piperidinamine . The physical form of this compound is liquid .

Molecular Structure Analysis

The InChI code for 2-Methylpiperidin-1-amine is 1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 . This indicates that the compound has a six-membered ring structure with one nitrogen atom and five carbon atoms.Chemical Reactions Analysis

While specific chemical reactions involving 2-Methylpiperidin-1-amine are not available, piperidine derivatives have been formed through various intra- and intermolecular reactions .Physical And Chemical Properties Analysis

2-Methylpiperidin-1-amine is a liquid at room temperature . It has a molecular weight of 114.19 . It is stored at a temperature of -10 .科学的研究の応用

Subheading Role in Hydrodenitrogenation and Catalysis

2-Methylpiperidin-1-amine plays a crucial role in the field of catalysis, specifically in the hydrodenitrogenation (HDN) of various nitrogenous compounds. In one study, the HDN of 2-methylpyridine and its intermediate products, including 2-methylpiperidine, was explored. The research highlighted the importance of β hydrogen atoms and revealed that while methyl groups provide additional β hydrogen atoms, they do not contribute to elimination reactions due to steric hindrance. This understanding is critical in catalytic processes and in designing catalysts for specific chemical transformations (Egorova et al., 2002).

Carbon Capture and Carbamate Formation

Subheading Application in Carbon Capture and Carbamate Synthesis

2-Methylpiperidin-1-amine has potential applications in carbon capture technologies. It has been studied for its capability to form carbamates, compounds that play a role in absorbing carbon dioxide from the atmosphere. The formation of carbamates from 2-methylpiperidin-1-amine was confirmed through crystal synthesis, Raman spectroscopy, and X-ray diffraction, showcasing its utility in developing phase-separating amines for carbon-capture applications (Fandiño et al., 2018).

Phase Separation and Solvent Interaction

Subheading Influence on Liquid-Liquid Phase Separation and Solvent Interaction

The compound's influence on liquid-liquid phase separation (LLE) in systems involving CO2 dissolution has been examined. The study provided insights into the chemical reactions occurring in solutions of 2-methylpiperidin-1-amine, shedding light on its behavior in various solvent systems and under different conditions, which is vital for its application in separation processes and solvent development (Coulier et al., 2017).

Enhancement in CO2 Absorption

Subheading Enhancement of CO2 Absorption in Mixed Solvents

Research indicates that 2-methylpiperidin-1-amine can significantly enhance the mass transfer rate of CO2 in mixed solvents, a property that is highly beneficial in the field of CO2 capture and sequestration. This attribute positions 2-methylpiperidin-1-amine as a promising additive in developing efficient and environmentally friendly CO2 absorption technologies (Choi et al., 2012).

Safety and Hazards

将来の方向性

Piperidines, including 2-Methylpiperidin-1-amine, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

特性

IUPAC Name |

2-methylpiperidin-1-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2/c1-6-4-2-3-5-8(6)7/h6H,2-5,7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHHFUGFMQDIJKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCCN1N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60596333 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methylpiperidin-1-amine | |

CAS RN |

21399-44-0 |

Source

|

| Record name | 2-Methylpiperidin-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60596333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-(decyloxy)-2-oxoethyl]-2-(2-methoxyphenoxymethyl)-3-methyl-1H-1,3-benzodiazol-3-ium chloride](/img/structure/B1358273.png)

![1H,2H,3H,4H-pyrido[3,4-b]pyrazin-3-one](/img/structure/B1358286.png)